Receptor Binding Affinity: Mepenzolate Bromide vs. Atropine at Human M2 and M3 Receptors
Mepenzolate bromide exhibits higher binding affinity for human M2 and M3 muscarinic receptors compared to the prototypical antagonist atropine. Mepenzolate bromide has Ki values of 0.68 nM (M2) and 2.6 nM (M3) . In cross-study comparison using similar radioligand displacement assays, atropine shows Ki values of 3.24 ± 1.16 nM (M2) and 2.21 ± 0.53 nM (M3) [1]. This represents a 4.8-fold higher affinity of mepenzolate for M2 and a modest 1.2-fold higher affinity for M3 relative to atropine.
| Evidence Dimension | Binding affinity (Ki) for human muscarinic receptors |
|---|---|
| Target Compound Data | M2: Ki = 0.68 nM; M3: Ki = 2.6 nM |
| Comparator Or Baseline | Atropine: M2 Ki = 3.24 ± 1.16 nM; M3 Ki = 2.21 ± 0.53 nM |
| Quantified Difference | Mepenzolate 4.8× higher M2 affinity; 1.2× higher M3 affinity |
| Conditions | Radioligand displacement assays using [3H]NMS on human recombinant receptors expressed in CHO cells |
Why This Matters
Higher M2/M3 affinity may translate to greater potency in gastrointestinal and respiratory smooth muscle assays, directly impacting dose selection and experimental design.
- [1] GLPBIO. Atropine. Product Datasheet. Ki values for mAChR subtypes. View Source
